molecular formula C6H7ClN4O B13986061 n-(4-Amino-6-chloropyrimidin-5-yl)acetamide CAS No. 3137-57-3

n-(4-Amino-6-chloropyrimidin-5-yl)acetamide

Cat. No.: B13986061
CAS No.: 3137-57-3
M. Wt: 186.60 g/mol
InChI Key: MYGKUDLIEGDEAG-UHFFFAOYSA-N
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Description

n-(4-Amino-6-chloropyrimidin-5-yl)acetamide: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Amino-6-chloropyrimidin-5-yl)acetamide typically involves the reaction of 4-amino-6-chloropyrimidine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{4-amino-6-chloropyrimidine} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: n-(4-Amino-6-chloropyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

n-(4-Amino-6-chloropyrimidin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-(4-Amino-6-chloropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting cell proliferation.

Comparison with Similar Compounds

  • 4-amino-6-chloropyrimidine
  • n-(4-amino-6-chloropyrimidin-5-yl)formamide
  • n-(pyrimidin-2-yl)alkyl/arylamide derivatives

Comparison: n-(4-Amino-6-chloropyrimidin-5-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

3137-57-3

Molecular Formula

C6H7ClN4O

Molecular Weight

186.60 g/mol

IUPAC Name

N-(4-amino-6-chloropyrimidin-5-yl)acetamide

InChI

InChI=1S/C6H7ClN4O/c1-3(12)11-4-5(7)9-2-10-6(4)8/h2H,1H3,(H,11,12)(H2,8,9,10)

InChI Key

MYGKUDLIEGDEAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CN=C1Cl)N

Origin of Product

United States

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